4-(3',6'-Dimethyl-3'-heptyl)phenol-13C6
Overview
Description
“4-(3’,6’-Dimethyl-3’-heptyl)phenol-13C6” is an isotopically labeled standard used for the analysis of mono and di-ethoxylates of nonylphenol (NP) and octylphenol (OP) in environmental samples . It is also known by other synonyms such as “3,6,3-Nonylphenol-13C6”, “363-NP-13C6”, and "4-(1-Ethyl-1,4-dimethylpentyl)phenol-13C6 (ring-13C6)" .
Molecular Structure Analysis
The empirical formula of “4-(3’,6’-Dimethyl-3’-heptyl)phenol-13C6” is 13C6C9H24O . The molecular weight is 226.31 . The SMILES string representation isO [13C]1= [13CH] [13CH]= [13C] (C (CC) (C)CCC (C)C) [13CH]= [13CH]1
. Physical and Chemical Properties Analysis
This compound is a colorless to yellow, clear to slightly muddy liquid . It is soluble in acetone . The concentration of the standard solution is typically 100 μg/mL in acetone . It should be stored at -20°C .Scientific Research Applications
Synthesis and Characterization
4-(3',6'-Dimethyl-3'-heptyl)phenol-13C6, a variant of nonylphenol, has been extensively studied for its synthesis and characterization. Vinken et al. (2002) developed a method for synthesizing ring-14C-labelled nonylphenol isomers, including 4-(3',6'-dimethyl-3'-heptyl)-phenol, for application in metabolism and sorption studies (Vinken, Schmidt, & Schäffer, 2002). Lalah et al. (2001) also synthesized a ring-14C-labelled variant for aquatic toxicity and metabolism studies, demonstrating its significance in environmental research (Lalah, Lenoir, Henkelmann, Hertkorn, Günther, Schramm, & Kettrup, 2001).
Environmental Degradation and Toxicity Studies
This compound has been pivotal in studying environmental degradation and toxicity. Corvini et al. (2004) investigated the degradation of this nonylphenol isomer by Sphingomonas TTNP3, highlighting its role in understanding environmental biodegradation processes (Corvini, Vinken, Hommes, Schmidt, & Dohmann, 2004). Telscher et al. (2005) focused on its occurrence as a nitro metabolite in soil/sewage sludge mixtures, further expanding its environmental implications (Telscher, Schuller, Schmidt, & Schäffer, 2005).
Analytical Methodology Development
Studies have also focused on developing methodologies for the detection and analysis of this compound. Fabregat-Cabello et al. (2013) developed a methodology for the determination of 4-nonylphenol in water samples, which includes this isomer, showcasing the compound's importance in analytical chemistry (Fabregat-Cabello, Castillo, Sancho, González, & Roig-Navarro, 2013).
Biodegradation Pathways
Further research by Corvini et al. (2006) explored the degradation pathway of nonylphenol isomers, including 4-(3',6'-dimethyl-3'-heptyl)-phenol, by Sphingomonas sp. strain TTNP3, providing insight into biodegradation mechanisms (Corvini, Hollender, Ji, Schumacher, Prell, Hommes, Priefer, Vinken, & Schäffer, 2006).
Metabolic Studies
Ye et al. (2007) identified metabolites of this isomer using rat and human liver microsomes, contributing to our understanding of its metabolic fate in mammalian species (Ye, Bishop, Needham, & Calafat, 2007).
Mechanism of Action
Target of Action
It is used as an analytical standard for the analysis of mono and di-ethoxylates of nonylphenol (np) and octylphenol (op) in environmental samples .
Mode of Action
It is known that the compound is used as a reference standard in the determination of its presence in environmental samples using gas chromatography coupled with mass spectrometry .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3,6-dimethylheptan-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-5-15(4,11-10-12(2)3)13-6-8-14(16)9-7-13/h6-9,12,16H,5,10-11H2,1-4H3/i6+1,7+1,8+1,9+1,13+1,14+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLUSMSXKMBLFS-FQPQTBQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCC(C)C)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(CCC(C)C)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675862 | |
Record name | 4-(3,6-Dimethylheptan-3-yl)(~13~C_6_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173020-38-6 | |
Record name | 4-(3,6-Dimethylheptan-3-yl)(~13~C_6_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173020-38-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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